molecular formula C7H4BrClF2 B6251819 1-bromo-5-(chloromethyl)-2,4-difluorobenzene CAS No. 1260810-32-9

1-bromo-5-(chloromethyl)-2,4-difluorobenzene

Cat. No.: B6251819
CAS No.: 1260810-32-9
M. Wt: 241.46 g/mol
InChI Key: VXMIDDQHSRYBFM-UHFFFAOYSA-N
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Description

1-Bromo-5-(chloromethyl)-2,4-difluorobenzene (CAS: Not explicitly provided in evidence; related compound in : CAS 1429422-43-4 for chloro analog) is a halogenated aromatic compound with a bromine atom at position 1, a chloromethyl group at position 5, and fluorine atoms at positions 2 and 2. Its molecular formula is C₇H₄BrClF₂, with a molecular weight of ~245.46 g/mol (calculated). This compound is structurally tailored for applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials due to its reactive halogen substituents .

Properties

CAS No.

1260810-32-9

Molecular Formula

C7H4BrClF2

Molecular Weight

241.46 g/mol

IUPAC Name

1-bromo-5-(chloromethyl)-2,4-difluorobenzene

InChI

InChI=1S/C7H4BrClF2/c8-5-1-4(3-9)6(10)2-7(5)11/h1-2H,3H2

InChI Key

VXMIDDQHSRYBFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)CCl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-5-(chloromethyl)-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2,4-difluorotoluene. The process typically includes the following steps:

    Bromination: 2,4-difluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 1-position.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of 1-bromo-5-(chloromethyl)-2,4-difluorobenzene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-bromo-5-(chloromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the halogenated benzene ring into a more saturated structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and ammonia are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include partially or fully reduced benzene rings.

Scientific Research Applications

1-bromo-5-(chloromethyl)-2,4-difluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs and active pharmaceutical ingredients.

    Materials Science: It is utilized in the design and fabrication of advanced materials with specific properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-bromo-5-(chloromethyl)-2,4-difluorobenzene involves its interaction with various molecular targets. The presence of halogen atoms enhances its reactivity and allows it to participate in different chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. Additionally, its ability to undergo oxidation and reduction reactions makes it versatile in various chemical processes.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among 1-bromo-5-(chloromethyl)-2,4-difluorobenzene and its closest analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Evidence Reference
1-Bromo-5-(chloromethyl)-2,4-difluorobenzene C₇H₄BrClF₂ Br (1), ClCH₂ (5), F (2,4) ~245.46
1-Chloro-5-(chloromethyl)-2,4-difluorobenzene C₇H₄Cl₂F₂ Cl (1), ClCH₂ (5), F (2,4) ~211.92
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene C₇H₄Br₂F₂ Br (1), BrCH₂ (5), F (2,4) 285.91
2-(Chloromethyl)-1,3-difluorobenzene C₇H₅ClF₂ ClCH₂ (2), F (1,3) 162.56
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF Br (1), Cl (3), F (5) 209.45

Key Observations :

  • Halogen Substitution : The bromine atom in the target compound enhances electrophilic reactivity compared to chlorine in its analog (e.g., 1-chloro-5-(chloromethyl)-2,4-difluorobenzene). Bromine’s larger atomic radius and lower electronegativity make it a better leaving group in nucleophilic substitution reactions .
  • Chloromethyl vs. Bromomethyl : The chloromethyl group (ClCH₂) in the target compound offers moderate leaving-group ability, while the bromomethyl analog (BrCH₂) in 1-bromo-5-(bromomethyl)-2,4-difluorobenzene is more reactive in alkylation or coupling reactions .
  • Positional Isomerism : Compounds like 2-(chloromethyl)-1,3-difluorobenzene differ in substituent arrangement, altering steric and electronic effects in downstream reactions .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Boiling Point/Melting Point : Brominated derivatives generally exhibit higher boiling points than chlorinated analogs due to increased molecular weight and polarizability. For example, 1-bromo-5-(bromomethyl)-2,4-difluorobenzene (MW 285.91) is likely a liquid at room temperature, similar to its brominated analogs in .
  • Density : Chlorinated analogs like 1-chloro-5-(chloromethyl)-2,4-difluorobenzene have a density of ~1.72 g/cm³ (inferred from ), while brominated derivatives are denser (~1.9–2.1 g/cm³) .

Biological Activity

1-Bromo-5-(chloromethyl)-2,4-difluorobenzene is a halogenated aromatic compound with potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with bromine, chloromethyl, and difluoromethyl groups. The presence of these halogens significantly influences its chemical reactivity and biological interactions.

The biological activity of 1-bromo-5-(chloromethyl)-2,4-difluorobenzene is primarily attributed to its ability to engage in halogen bonding and hydrophobic interactions with biological molecules. The halogen substituents enhance the compound's affinity for various molecular targets, which can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can alter receptor functions, potentially impacting signal transduction pathways.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis or cell cycle arrest.

Anticancer Properties

Research indicates that compounds with similar halogenated structures exhibit anticancer properties. For instance, studies have shown that fluorinated compounds can selectively target cancer cells while sparing normal cells. The unique electronic properties imparted by fluorine atoms can enhance the metabolic stability of these compounds, making them promising candidates for drug development.

Case Study : A study evaluating the cytotoxic effects of halogenated benzene derivatives demonstrated that certain derivatives exhibited significant activity against various cancer cell lines. The mechanism involved activation of apoptotic pathways and inhibition of cell proliferation.

Enzyme Interaction Studies

Several studies have focused on the interaction of halogenated compounds with cytochrome P450 enzymes, which play a crucial role in drug metabolism. For example:

CompoundCYP2C9 Inhibition (%)CYP3A4 Inhibition (%)Microsomal Stability (min)
1-Bromo-5-(chloromethyl)-2,4-difluorobenzene434817

These findings suggest that the compound could influence drug metabolism and pharmacokinetics.

Synthesis and Applications

1-Bromo-5-(chloromethyl)-2,4-difluorobenzene is synthesized through various methods involving halogenation reactions. Its applications extend beyond medicinal chemistry into fields such as:

  • Agrochemicals : Used as intermediates in the synthesis of pesticides.
  • Material Science : Employed in the production of specialty polymers and flame retardants.

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